Quassinoïdes
Quassinoids are a class of naturally occurring diterpenoid compounds primarily found in the genus *Picrasma*, particularly in the bark of the *P. quassi* tree. These bioactive molecules exhibit a variety of pharmacological activities, including antimalarial, antiviral, and anti-inflammatory properties. Structurally, quassinoids are characterized by their distinct 15-20 carbon skeleton with multiple oxygenated functional groups. They have been studied extensively for their potential therapeutic applications due to their diverse biological effects.
In addition to their medicinal uses, quassinoids also play a crucial role in plant defense mechanisms against herbivores and pathogens. The bitter taste of many plants is attributed to the presence of these compounds, which deter feeding by animals. Research into quassinoids continues to explore their potential as natural pesticides and as lead structures for the development of new drugs.
Quassinoids are typically isolated from plant extracts through chromatographic techniques and can be further processed for use in various pharmaceutical and agricultural applications. Their complex structure and wide range of biological activities make them an important subject of study in both natural product chemistry and medicinal research.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
![]() |
Javanicin I | 133632-74-3 | C21H24O6 |
![]() |
Perforaquassini A | 175617-16-0 | C21H26O5 |
![]() |
bruceantinol | 145512-59-0 | C30H38O13 |
![]() |
13beta,21-Dihydroxyeurycomanone | 138874-44-9 | C20H26O11 |
![]() |
yadanzioside J | 99132-96-4 | C32H44O17 |
![]() |
Quassimarin | 107436-39-5 | C27H36O11 |
![]() |
aglycone | 99133-00-3 | C23H30O11 |
![]() |
16beta-O-methylnigakihemiacetal C | 57576-46-2 | C22H34O6 |
![]() |
13,18-Dehydroglaucarubol 15-isovalerate | 65995-66-6 | C25H34O9 |
![]() |
QUASSIMARIN | 59938-97-5 | C26H34O11 |
Littérature connexe
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Fournisseurs recommandés
-
江苏科伦多食品配料有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
Produits recommandés